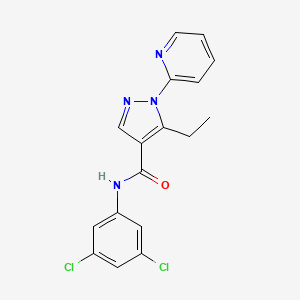
N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3,5-dichloroaniline with ethyl 2-pyridyl ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
- Biology
Chemistry: Used as a building block for the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C17H14Cl2N4O |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14Cl2N4O/c1-2-15-14(10-21-23(15)16-5-3-4-6-20-16)17(24)22-13-8-11(18)7-12(19)9-13/h3-10H,2H2,1H3,(H,22,24) |
Clé InChI |
LQZIORPRMUYNIM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


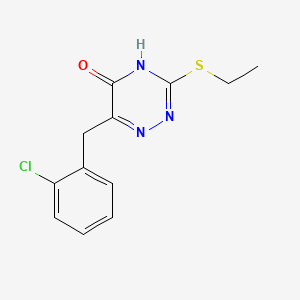
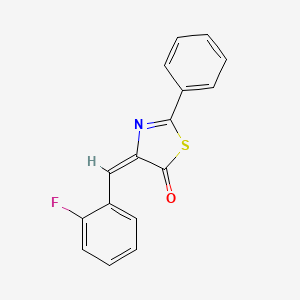
![2-[2-(1H-indol-3-yl)ethyl]-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376655.png)
![2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide](/img/structure/B13376658.png)
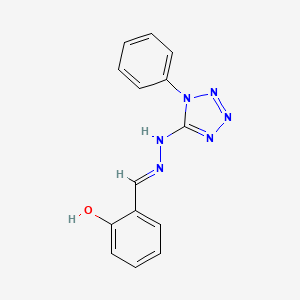
![N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine](/img/structure/B13376663.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376664.png)
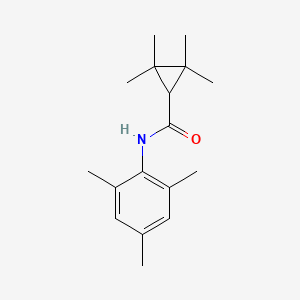
![7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B13376688.png)
![2-{[(2-Ethoxy-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376690.png)
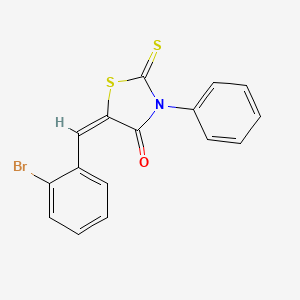
![N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13376696.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B13376704.png)
![1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B13376711.png)
